N1-(2,2-diethoxyethyl)ethanediamide
Description
N1-(2,2-Diethoxyethyl)ethanediamide (CAS: 941983-75-1) is an ethanediamide derivative with the IUPAC name N-(2,2-diethoxyethyl)-N'-[1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]ethanediamide . Its structure features a central oxalamide (ethanediamide) backbone substituted with two distinct groups:
- N2: A 1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl group, contributing aromaticity and sulfonyl-mediated electron-withdrawing effects .
This compound is referenced under multiple synonyms, including ZINC02564943 and AC1MDSKR, indicating its presence in chemical databases and commercial catalogs .
Properties
CAS No. |
923-97-7 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N'-(2,2-diethoxyethyl)oxamide |
InChI |
InChI=1S/C8H16N2O4/c1-3-13-6(14-4-2)5-10-8(12)7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12) |
InChI Key |
YRIYZGZQEDRIRG-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)C(=O)N)OCC |
Canonical SMILES |
CCOC(CNC(=O)C(=O)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of N1-(2,2-diethoxyethyl)ethanediamide with similar compounds:
2.1 Substituent Variations
2.2 Structural and Functional Insights
- Hydrophobicity : The diethoxyethyl group in the target compound likely increases lipophilicity compared to analogs with methoxybenzyl groups (e.g., 2-methoxy-4-methylbenzyl in ), which may favor membrane permeability.
- Biological Relevance: Compounds like N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide may exhibit enhanced binding to aromatic receptors due to their planar substituents, whereas the target compound’s tetrahydroquinolinyl group could confer selectivity for enzymes like kinases.
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